rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol

Organic synthesis Oxidative cleavage Reaction kinetics

Medicinal chemists needing a cost-efficient, stereochemically consistent norbornene amino-alcohol scaffold for parallel SAR exploration will find this racemic building block (≥95% purity) an exact solution. It delivers defined stereochemistry at 5-10× lower cost than enantiopure variants, enabling broad analog synthesis without exhausting budgets. - Dual amine-alcohol functionality & rigid bicyclic framework support chiral ligand development and late-stage functionalization (epoxidation, metathesis). - Reliable batch-to-batch consistency ensures SAR trends reflect structural changes, not variability. - The norbornene double bond enables Cr(VI)-mediated oxidative fragmentation to cyclopentene scaffolds-a transformation inaccessible with saturated analogs.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B15319482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)(CN)O
InChIInChI=1S/C8H13NO/c9-5-8(10)4-6-1-2-7(8)3-6/h1-2,6-7,10H,3-5,9H2/t6-,7+,8-/m0/s1
InChIKeyUIESWKMVBMPMGN-RNJXMRFFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol – Structure, Properties & Procurement


rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol (CAS 2408936-16-1) is a racemic bicyclic amino alcohol built on the norbornene scaffold, bearing both a tertiary hydroxyl group and a primary aminomethyl substituent at the bridgehead C‑2 position. Its molecular formula is C₈H₁₃NO (MW 139.19 g·mol⁻¹) . The compound exists as a 1:1 mixture of enantiomers, which differentiates it from single‑enantiomer preparations that can be procured separately at substantially higher cost. The rigid, bridged framework imparts predictable geometry, while the dual hydrogen‑bond donor/acceptor functionality enables its use as a bifunctional building block in medicinal chemistry and asymmetric‑catalyst design .

Stereochemically defined racemate

Defined relative configuration at all three stereocenters ensures consistent SAR interpretation compared to undefined isomer mixtures.

Cost-competitive scaffold supply

Lower procurement cost than enantiopure preparations supports parallel library synthesis and early-stage route scouting.

Bifunctional handle with reactive olefin

Dual amine–alcohol functionality plus norbornene double bond enables orthogonal derivatization and oxidative fragmentation to cyclopentenes.

rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol: Substitution Risks


Within the norbornene amino‑alcohol family, substitution at alternative ring positions (e.g., C‑5 instead of C‑2) alters both the spatial presentation of the functional groups and the stereoelectronic properties of the rigid framework. For instance, 5‑aminomethylbicyclo[2.2.1]hept‑5‑en‑2‑ol exposes the amine and alcohol vectors in a different relative orientation, which can influence metal‑chelation geometry in asymmetric catalysis or hydrogen‑bonding patterns in biological target binding [1]. Likewise, the saturated analog 2‑aminomethylbicyclo[2.2.1]heptan‑2‑ol lacks the norbornene double bond, which not only modifies ring strain but also removes a reactive handle for downstream functionalization (e.g., epoxidation, metathesis). Procurement of a generic “norbornene amino alcohol” without defining the substitution pattern and stereochemistry therefore carries a high risk of obtaining a compound with divergent reactivity and selectivity profiles. The quantitative evidence below illustrates the measurable consequences of these structural distinctions.

!

Positional isomer (5‑aminomethyl) reorients amine and alcohol vectors, potentially shifting chelation geometry and biological recognition.

!

Saturated norbornane analog lacks the double bond, preventing oxidative ring‑opening and metathesis‑based diversification.

!

Undefined exo/endo or regioisomer mixtures introduce uncontrolled variables that confound SAR and reproducibility.

rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol: Key Differentiators


Oxidative Fragmentation vs. Saturated Analog

In a study of Cr(VI) oxidation of tertiary unsaturated alcohols, 2‑substituted bicyclo[2.2.1]hept‑5‑en‑2‑ols underwent oxidative fragmentation at a rate markedly faster than their saturated bicyclo[2.2.1]heptan‑2‑ol counterparts [1]. While the absolute rate constants for the target compound were not reported individually, the class‑level trend shows that the norbornene double bond activates the C2‑substituted framework toward oxidative ring‑opening, providing a functional handle that is absent in the fully saturated analog.

Oxidative Fragmentation vs. Saturated Analog
Class-level inference
2‑substituted norbornenols undergo markedly faster Cr(VI)‑mediated oxidative ring‑opening than saturated norbornane counterparts (class trend).
Supports oxidative fragmentation workflow; saturated analog not suitable.
Exact rate ratio not available for the target compound.
Organic synthesis Oxidative cleavage Reaction kinetics

Basicity Shift: 2- vs. 5-Aminomethyl Isomer

The basicity of aminomethyl‑substituted bicyclo[2.2.1]heptane derivatives is sensitive to the position of the aminomethyl group. Potentiometric titration data for related (2‑aminomethyl)‑ and (2‑amino)‑bicyclo[2.2.1]hept‑3‑yl anilines in nitromethane show pKa differences of ≈0.5–1.0 log units when the amine is moved from the 2‑ to the 5‑position [1]. Although the target compound itself was not measured, this class‑level observation indicates that procurement of an isomeric aminomethyl‑norbornene alcohol will deliver a compound with measurably different protonation state at physiological pH, potentially altering solubility, salt formation, and biological recognition.

Basicity Shift: 2‑ vs. 5‑Aminomethyl Isomer
Class-level inference
Estimated ΔpKa ≈ 0.5–1.0 log units when moving aminomethyl from C‑2 to C‑5 (nitromethane, literature precedent).
Positional isomer may alter protonation state at physiological pH, affecting solubility and salt formation.
Direct pKa measurement on target compound not available.
Physical organic chemistry Basicity Structure‑property relationships

Racemic vs. Enantiopure Cost Advantage

Vendor catalogues (Enamine, MolPort) list the racemic form of (1R,2S,4R)-2‑(aminomethyl)bicyclo[2.2.1]hept‑5‑en‑2‑ol at catalog prices that are typically 3‑ to 10‑fold lower than the corresponding single‑enantiomer products, reflecting the additional steps required for chiral resolution or asymmetric synthesis . For early‑stage medicinal chemistry or method development where chirality is not exploited, this price differential makes the racemic compound the economically rational choice.

Racemic vs. Enantiopure Cost Advantage
Cross-study comparable
Racemate catalog price ~$5–10/g; single enantiomer ~$50–100/g (vendor listings, 2024).
5–10× cost reduction supports high‑throughput screening and scale‑up when chirality is not exploited.
Prices from Enamine/MolPort; subject to change.
Chemical sourcing Cost‑efficiency Scale‑up

Stereochemical Definition vs. Mixed Isomers

Many commercially available norbornene amine building blocks are sold as undefined mixtures of exo/endo or regioisomers (e.g., “5‑norbornene‑2‑methylamine, mixture of isomers,” CAS 95‑10‑3) . In contrast, rac‑(1R,2S,4R)-2‑(aminomethyl)bicyclo[2.2.1]hept‑5‑en‑2‑ol is supplied as a stereochemically defined racemate (95 % purity) with a known relative configuration at all three stereocenters . This definition is critical for structure‑activity relationship (SAR) interpretation: using an isomeric mixture introduces uncontrolled variables that can confound potency and selectivity readouts.

Stereochemical Definition vs. Mixed Isomers
Direct head-to-head comparison
Defined racemic diastereomer (≥95% purity) vs. undefined endo/exo and regioisomer mixtures.
Ensures batch‑to‑batch consistency and reliable SAR interpretation.
Undefined mixtures risk irreproducible biological and synthetic outcomes.
Medicinal chemistry Structure‑activity relationships Stereochemistry

rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol: Application Scenarios


Medicinal Chemistry Hit Expansion

When a screening hit contains a norbornene amino‑alcohol motif, medicinal chemists require a reliable, cost‑efficient supply of the core scaffold for parallel synthesis of analogs. The racemic form (≥95 % purity) provides the required stereochemical consistency at a 5–10‑fold lower cost than the enantiopure variant, enabling broad SAR exploration without exhausting the budget [1]. The defined stereochemistry ensures that observed SAR trends are attributable to structural changes rather than batch‑to‑batch variability [2].

Asymmetric Catalysis Method Development

The compound’s dual amine–alcohol functionality and rigid bicyclic framework make it a candidate for developing chiral ligands. In preliminary screening, the racemate can be used to identify promising ligand classes before committing to an enantioselective synthesis [1]. The unsaturated double bond further allows for late‑stage functionalization via epoxidation or metathesis, offering a divergent route to ligand libraries [2].

Oxidative Ring-Opening to Cyclopentenes

The norbornene double bond in rac‑(1R,2S,4R)-2‑(aminomethyl)bicyclo[2.2.1]hept‑5‑en‑2‑ol enables Cr(VI)‑mediated oxidative fragmentation to yield highly functionalized cyclopentene scaffolds, a transformation that is not accessible with the saturated norbornane analog [1]. This provides a concise entry to five‑membered carbocyclic building blocks for natural‑product synthesis or medicinal chemistry programs.

Pharmacological Tool Synthesis

Derivatives of 2‑aminomethylbicyclo[2.2.1]hept‑5‑ene have been explored for analgesic and neurotropic activities [1]. The racemic form of the alcohol can serve as a convenient starting material for synthesizing sulfonamide or amide libraries, with the knowledge that stereochemical definition is maintained throughout the derivatization sequence [2].

Application
Selection Property
Validation Focus
Medicinal Chemistry Hit Expansion
Defined racemic stereochemistry with cost advantage
Batch‑to‑batch consistency and scaffold identity verification
Asymmetric Catalysis Method Development
Bifunctional amine‑alcohol with rigid norbornene core
Ligand performance in model asymmetric reactions
Oxidative Ring‑Opening to Cyclopentenes
Norbornene double bond as reactive handle for oxidative cleavage
Oxidative fragmentation efficiency and product purity
Pharmacological Tool Synthesis
Defined racemic starting material for sulfonamide/amide libraries
Biological activity in target assays (analgesic/neurotropic research context)
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